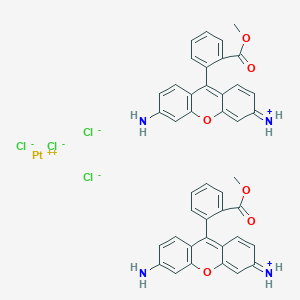
Tetrachloroplatinate dianion-rhodamine-123 complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloroplatinate dianion-rhodamine-123 complex is a fluorescent dye that is commonly used in scientific research. The complex is made up of rhodamine-123, a fluorescent dye, and tetrachloroplatinate dianion, a platinum-containing compound. The complex has been widely studied for its applications in bioimaging, biosensing, and drug delivery.
作用机制
The mechanism of action of tetrachloroplatinate dianion-rhodamine-123 complex involves the interaction between the complex and biological systems. The complex is taken up by cells and binds to various cellular components such as proteins and nucleic acids. The complex then emits fluorescence, which can be detected and imaged.
生化和生理效应
Tetrachloroplatinate dianion-rhodamine-123 complex has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that the complex is non-toxic and does not affect cellular viability or function.
实验室实验的优点和局限性
The advantages of using tetrachloroplatinate dianion-rhodamine-123 complex in lab experiments include its high fluorescence intensity, stability, and ease of use. The complex is also relatively inexpensive compared to other fluorescent dyes. However, the limitations of using the complex include its limited photostability and susceptibility to photobleaching.
未来方向
There are several future directions for the use of tetrachloroplatinate dianion-rhodamine-123 complex in scientific research. One potential application is in the development of biosensors for detecting biological molecules such as proteins and nucleic acids. The complex could also be used in the development of targeted drug delivery systems. Additionally, the complex could be used in the development of new imaging techniques for studying biological systems.
In conclusion, tetrachloroplatinate dianion-rhodamine-123 complex is a valuable tool for scientific research. Its fluorescence properties make it useful for imaging biological systems, and its non-toxic nature makes it a safe option for lab experiments. While there are limitations to its use, there are also many potential future directions for its application in scientific research.
合成方法
The synthesis of tetrachloroplatinate dianion-rhodamine-123 complex involves the reaction of rhodamine-123 with tetrachloroplatinate dianion. The reaction is typically carried out in a solvent such as ethanol or water. The resulting complex is a red-orange powder that is soluble in water.
科学研究应用
Tetrachloroplatinate dianion-rhodamine-123 complex has been widely used in scientific research for its fluorescence properties. The complex is commonly used as a fluorescent probe for imaging biological systems. It has been used to image cells, tissues, and organs in both in vitro and in vivo studies.
属性
CAS 编号 |
104114-28-5 |
|---|---|
产品名称 |
Tetrachloroplatinate dianion-rhodamine-123 complex |
分子式 |
C42H34Cl4N4O6Pt |
分子量 |
1027.6 g/mol |
IUPAC 名称 |
[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
QGHUFMJYAKCOPB-UHFFFAOYSA-L |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
同义词 |
Pt(Rh-123)(2) rhodamine 123 (2)-tetrachloroplatinum tetrachloroplatinate dianion-rhodamine-123 complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



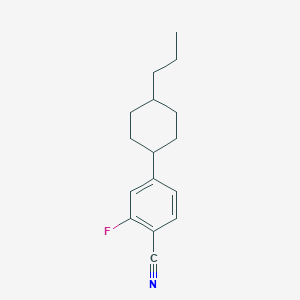
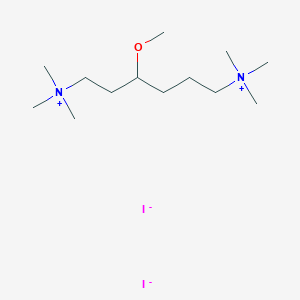
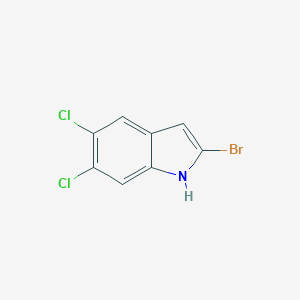
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)
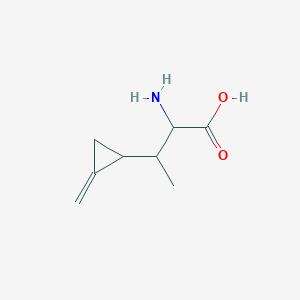

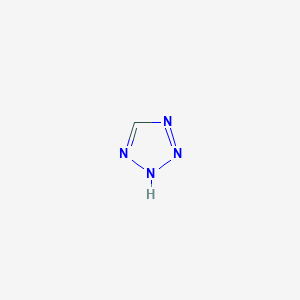

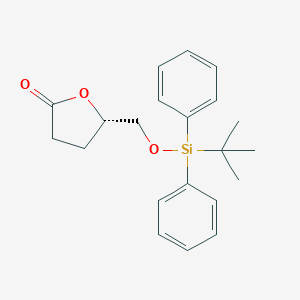

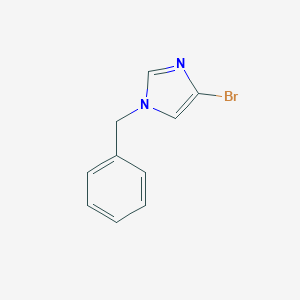
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)